Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Organic Synthesis Applications
Acylation of Histidine Derivatives : The compound has been utilized in the acylation of histidine to produce Nα,Nim-di-tert-alkoxycarbonyl derivatives. This process is crucial in the synthesis of protected amino acids for peptide synthesis, highlighting its role in enhancing the efficiency of peptide bond formation processes (Pozdnev, 1980).
Crystal Structure Studies : Research on dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate revealed intricate details about its monoclinic structure, emphasizing the importance of this compound in studying hydrogen bonding and ion chain formations in crystalline structures (Bryndal & Lis, 2007).
Synthesis of Biphenylisopropyloxycarbonyl-blocked Amino Acids : The synthesis of protected amino acids as their cyclohexylamine or dicyclohexylamine salts showcases the compound's role in creating blocks for peptide synthesis and potentially for drug discovery (Feinberg & Merrifield, 1972).
Formation of Dialkylcyclopropylamines : In organic synthesis, the compound aids in the transformation of dibenzylformamide into mono- and disubstituted dialkylcyclopropylamines, demonstrating its utility in the creation of complex organic structures with potential pharmacological applications (de Meijere et al., 2002).
Pharmaceutical Chemistry Applications
Synthesis of Non-proteinogenic Amino Acids : The compound has been employed in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, demonstrating its importance in the development of novel bioactive molecules (Adamczyk & Reddy, 2001).
Amination of Amino Acids and Derivatives : The efficient NH-Boc transfer using N-Boc-O-tosyl hydroxylamine for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids further underscores its utility in modifying amino acids for therapeutic purposes (Baburaj & Thambidurai, 2012).
Safety and Hazards
Future Directions
Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .
Mechanism of Action
Mode of Action
The compound is a derivative of the amino acid lysine, with protective groups attached to the amino groups . The Boc (tert-butoxycarbonyl) group is a common protective group used in peptide synthesis, which can be removed under acidic conditions . The Alloc (allyloxycarbonyl) group is another protective group that can be removed selectively in the presence of a palladium catalyst . These protective groups allow for selective reactions to occur at different positions in the molecule during chemical synthesis .
Biochemical Pathways
This includes protein synthesis and modification, such as the addition or removal of acetyl groups to the ε-amino group of lysine residues in histones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions , while the removal of the Alloc group requires a palladium catalyst . Therefore, the presence or absence of these conditions in the environment can affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Boc-Lys(Alloc)-OH (dicyclohexylammonium) salt plays a crucial role in biochemical reactions. It is used as a substrate for histone deacetylases (HDACs), enzymes that remove acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . The compound interacts with these enzymes, facilitating the deacetylation process .
Cellular Effects
The effects of Boc-Lys(Alloc)-OH (dicyclohexylammonium) salt on cellular processes are primarily related to its role in HDAC activity. By serving as a substrate for HDACs, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Boc-Lys(Alloc)-OH (dicyclohexylammonium) salt involves its interaction with HDACs. It binds to these enzymes, enabling them to remove acetyl groups from lysine residues in histone and nonhistone proteins . This deacetylation can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of amides, with reactions taking place under room temperature conditions for 1–4 hours .
Metabolic Pathways
Given its role as a substrate for HDACs, it is likely involved in the metabolic pathways related to acetylation and deacetylation processes .
Subcellular Localization
The subcellular localization of Boc-Lys(Alloc)-OH (dicyclohexylammonium) salt is not well-defined. Given its role as a substrate for HDACs, it is likely to be found in the nucleus where these enzymes are typically located .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVAVNGGMCSJEA-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584949 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-52-0 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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